molecular formula C21H40N2O5 B2749644 Dicyclohexylamine (2S,3S)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate CAS No. 1464025-91-9

Dicyclohexylamine (2S,3S)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate

Cat. No.: B2749644
CAS No.: 1464025-91-9
M. Wt: 400.56
InChI Key: BBZZIJOSFVOUGF-LOLRQIBTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dicyclohexylamine (2S,3S)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate is a useful research compound. Its molecular formula is C21H40N2O5 and its molecular weight is 400.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Crystal Structure Analysis

    • Dicyclohexylamine (2S,3S)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate has been analyzed for its crystal structure, revealing the formation of chains of ions through hydrogen bonds, which is significant in understanding its molecular interactions and applications in materials science (Bryndal & Lis, 2007).
  • Organic Synthesis and Catalysis

    • This compound plays a role in organic synthesis, particularly in palladium-catalyzed coupling reactions. Its properties facilitate the formation of α-aryl carboxylic acid derivatives, showcasing its utility in complex chemical synthesis (Huang, Deluca, & Hartwig, 2012).
  • Derivative Formation in Amino Acids

    • The compound has been used in the acylation of histidine, resulting in the formation of Nα,Nim-di-tert-alkoxycarbonyl derivatives. These derivatives are essential for studying the properties and reactions of amino acids (Pozdnev, 1980).
  • Synthesis of Amino Acid Salts

    • It has been utilized in the synthesis of biphenylisopropyloxycarbonyl-blocked amino acids as their cyclohexylamine or dicyclohexylamine salts, contributing to the development of new compounds and potential pharmaceutical applications (Feinberg & Merrifield, 1972).
  • Development of New Acylating Agents

    • The compound has been instrumental in the development of new acylating agents like tert-butyl aminocarbonate, which acylates amines in both organic and aqueous solutions, broadening the scope of its application in organic chemistry (Harris & Wilson, 1983).
  • Material Science and Polymer Research

    • Research has shown its application in the production of environmentally benign CO2-based copolymers, such as degradable polycarbonates derived from dihydroxybutyric acid. This highlights its role in developing sustainable materials and its potential in green chemistry (Tsai, Wang, & Darensbourg, 2016).
  • Catalyst in Stereochemical Reactions

    • It has been studied in the context of hydrodenitrogenation reactions, where it plays a role in the mechanism of amino group elimination from cyclohexylamines, demonstrating its importance in understanding complex chemical reactions and catalysts (Rota, Ranade, & Prins, 2001).
  • Enantioselective Synthesis

    • The compound is significant in the enantioselective synthesis of certain amino acids, emphasizing its role in creating optically active compounds, which is crucial in pharmaceutical and chemical industries (Alonso, Santacana, Rafecas, & Riera, 2005).

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C9H17NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h11-13H,1-10H2;5-6,11H,1-4H3,(H,10,14)(H,12,13)/t;5-,6-/m.0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBZZIJOSFVOUGF-LOLRQIBTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.